molecular formula C18H20N4O2S2 B2840970 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol CAS No. 1298055-51-2

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2840970
CAS No.: 1298055-51-2
M. Wt: 388.5
InChI Key: CWJLDANWAUNRFQ-UHFFFAOYSA-N
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Description

The compound 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol is a complex organic molecule featuring a piperazine ring, a pyrazole ring, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

    Formation of the piperazine derivative: This can be achieved by reacting piperazine with an appropriate thiophene derivative under controlled conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling reaction: The final step involves coupling the piperazine derivative with the pyrazole ring, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its combination of these three distinct structural motifs, which may confer unique properties and applications not seen in simpler analogs.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-15(17-4-2-10-26-17)12-21-5-7-22(8-6-21)18(24)14-11-13(19-20-14)16-3-1-9-25-16/h1-4,9-11,15,23H,5-8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLDANWAUNRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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